![molecular formula C20H18O7 B1197725 1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione CAS No. 28458-24-4](/img/structure/B1197725.png)
1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione
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Overview
Description
1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione is a natural product found in Aspergillus ustus with data available.
Scientific Research Applications
Luminescent Sensor Applications
1,8-Oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione has been utilized as a luminescent sensor responsive to common oxoacids. This application is significant due to its ability to intensify luminescent intensities with the presence of oxoacids like HNO3, H2SO4, HClO4, and CF3SO3H, which correlates with their pKa values. This indicates potential utility in sensing and monitoring environments with varying acid concentrations (Young, Quiring, & Sykes, 1997).
Redox Behavior in Electrochemistry
Research on hydroxyanthracenediones, including 1,4,5-trihydroxyanthracene-9,10-dione, focuses on their redox response at various pH levels using techniques like cyclic voltammetry and square-wave voltammetry. This research is pivotal for understanding the electrochemical properties of these compounds, with implications in developing new materials and sensors (Ahmad et al., 2015).
Synthesis of Cytotoxic Derivatives for Cancer Research
Research into aminoanthraquinones derived from anthracene-9,10-dione derivatives has demonstrated their potential as cytotoxic agents against cancer cell lines. These studies are crucial for the development of new anticancer drugs and understanding the bioactivity of anthracene derivatives (Nor et al., 2013).
Molecular Docking in Drug Design
Investigations into the reactive properties and molecular dynamics of anthracene derivatives like Mitoxantrone focus on their interactions with enzymes and potential in drug design. These studies utilize advanced techniques like density functional theory and molecular docking, indicating the versatility of anthracene derivatives in pharmaceutical research (Mary et al., 2021).
properties
CAS RN |
28458-24-4 |
---|---|
Product Name |
1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione |
Molecular Formula |
C20H18O7 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O7/c1-8-3-2-4-14(27-8)17-13(23)7-11-16(20(17)26)19(25)15-10(18(11)24)5-9(21)6-12(15)22/h5-8,14,21-23,26H,2-4H2,1H3/t8-,14-/m0/s1 |
InChI Key |
RMAWHAJLOCVQTG-RTHLEPHNSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H](O1)C2=C(C=C3C(=C2O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O |
SMILES |
CC1CCCC(O1)C2=C(C=C3C(=C2O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O |
Canonical SMILES |
CC1CCCC(O1)C2=C(C=C3C(=C2O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O |
synonyms |
averufanin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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